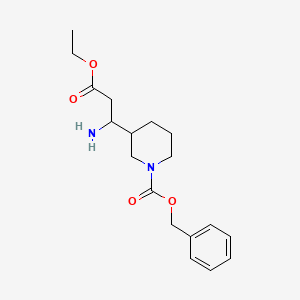

Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Description

Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a benzyl carboxylate backbone, an ethoxycarbonyl group, and an amino-substituted propyl chain at the 3-position of the piperidine ring.

Properties

IUPAC Name |

benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-2-23-17(21)11-16(19)15-9-6-10-20(12-15)18(22)24-13-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUMDYGQYNISOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661469 | |

| Record name | Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-35-2 | |

| Record name | Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with benzyl chloroformate to form the benzyl piperidine-1-carboxylate intermediate. This intermediate is then reacted with ethyl 3-aminopropanoate under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethoxy group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it suitable for various research applications:

- Neuropharmacology :

- Anticancer Research :

- Antimicrobial Properties :

Medicinal Chemistry Applications

The structural attributes of this compound allow it to serve as a valuable scaffold in medicinal chemistry:

Synthesis of Analogues

The compound can be used as a starting material for synthesizing analogues with modified side chains or functional groups to enhance biological activity or selectivity for specific targets.

Drug Development

Given its potential neuroprotective and anticancer properties, this compound could be further developed into therapeutic agents targeting neurological disorders or cancers. The ability to modify its structure opens pathways for optimizing pharmacokinetic and pharmacodynamic profiles.

Mechanism of Action

The mechanism of action of Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1)

Structural Differences :

- Substituent Position: The ethoxycarbonylpropyl group is attached at the 4-position of the piperidine ring instead of the 3-position.

- Functional Groups: Lacks the amino group present in the target compound.

Key Properties :

Applications: Likely used as a non-polar intermediate in organic synthesis, given the absence of an amino group for hydrogen bonding.

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)

Structural Differences :

- Substituent: Features a primary amino group directly attached to the piperidine ring at the 4-position.

- Backbone: Lacks the ethoxycarbonylpropyl side chain.

Key Properties :

Applications: Potential use in peptide mimetics or as a building block for drugs requiring a free amino group for further functionalization.

Benazepril Hydrochloride (CAS 86541-74-4)

Structural Differences :

- Core Structure: Contains a benzazepine ring instead of piperidine.

- Functional Groups: Shares ethoxycarbonyl and amino groups but in a fused bicyclic arrangement.

Key Properties :

Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (Discontinued)

Structural Differences :

- Substituent Position: Amino-ethoxycarbonylpropyl group at the 4-position (vs. 3-position in the target compound).

Comparative Data Table

Biological Activity

Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS No. 886362-35-2) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 334.41 g/mol

- Storage Conditions : Sealed in dry conditions at 2-8°C

This compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogenic processes, similar to other piperidine derivatives that target virulence factors in bacteria .

- Cellular Uptake and Apoptosis Induction : Preliminary studies indicate that it might facilitate cellular uptake and induce apoptosis in host cells by affecting protein synthesis pathways, akin to the action of certain toxins .

Antiviral Properties

Research indicates that compounds structurally related to benzyl piperidines can exhibit antiviral properties by interfering with viral replication processes. For instance, they may inhibit the activity of viral enzymes or disrupt the integrity of viral membranes .

Antibacterial Activity

Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine derivatives have shown promise against various bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, thus reducing bacterial viability.

Study on Antiviral Efficacy

In a study examining the antiviral efficacy of piperidine derivatives, it was found that certain compounds significantly reduced viral load in infected cell cultures. The EC values ranged from 2.9 to 16.7 µM for various derivatives, indicating a robust antiviral potential .

In Vivo Studies

Animal models have been employed to assess the safety and efficacy of benzyl piperidine derivatives. In one study, mice treated with a related compound exhibited reduced symptoms of infection and improved survival rates when exposed to lethal doses of pathogens .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended storage and handling protocols for Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate to ensure stability and safety?

Methodological Answer:

- Storage: Keep the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C in a dry, well-ventilated area. Avoid exposure to moisture, heat, or ignition sources to prevent decomposition .

- Handling: Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Employ fume hoods to minimize inhalation risks. Electrostatic discharge precautions (e.g., grounding equipment) are critical due to flammability risks .

- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste via licensed facilities .

Q. What synthetic routes are commonly used to prepare this compound, and how can yield be optimized?

Methodological Answer:

- Key Steps:

- Esterification: React 3-aminopropionic acid derivatives with ethoxycarbonyl chloride under basic conditions (e.g., triethylamine) to form the ethoxy-3-oxopropyl moiety.

- Piperidine Functionalization: Couple the intermediate with benzyl-protected piperidine via carbamate bond formation using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .

- Optimization:

- Use high-purity reagents and anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Analyze H and C spectra to confirm backbone structure (e.g., piperidine ring protons at δ 1.4–3.0 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry: Use ESI-MS or HRMS to verify molecular weight (calculated for : 332.17 g/mol).

- HPLC: Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or biological activity of this compound?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes, receptors). Focus on the piperidine ring’s conformational flexibility and the ethoxycarbonyl group’s hydrogen-bonding potential .

- DFT Calculations: Predict reaction pathways (e.g., nucleophilic attacks at the carbamate group) by optimizing geometries at the B3LYP/6-31G* level .

- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, solubility) to prioritize in vitro testing .

Q. What strategies can resolve contradictions in reported stability or toxicity data for this compound?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests under varied conditions (pH, temperature, light) with LC-MS monitoring. Compare results against SDS claims of stability at 25°C .

- Toxicological Profiling:

- Perform Ames tests for mutagenicity and MTT assays for cytotoxicity (IC).

- Address data gaps (e.g., reproductive toxicity) by referencing structurally similar piperidine derivatives .

- Peer Review: Cross-validate findings with independent labs using standardized protocols .

Q. How can researchers design derivatives to enhance target selectivity or reduce off-target effects?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Synthetic Approaches:

Data Contradiction Analysis

Q. How should researchers address discrepancies between safety claims (e.g., "no known hazards") and incomplete toxicological data?

Methodological Answer:

- Risk Mitigation: Assume worst-case toxicity (e.g., LD < 500 mg/kg) until data is available. Implement strict PPE and exposure limits (e.g., <1 mg/m) .

- Ecotoxicity Testing: Conduct Daphnia magna or algal growth inhibition assays to assess environmental risks, as SDS lacks ecotoxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.